![molecular formula C20H36O8Rh2 B1587080 Rhodium, tetrakis(mu-pentanoato)di- CAS No. 62728-88-5](/img/structure/B1587080.png)
Rhodium, tetrakis(mu-pentanoato)di-
Overview
Description
Scientific Research Applications
Catalytic Properties and Reactions
Rhodium complexes, including those related to tetrakis(mu-pentanoato)di-rhodium, are widely studied for their catalytic properties. One area of research involves the catalytic enantioselective intermolecular cycloaddition reactions, where chiral dirhodium(II) carboxylates, such as Rh2(S-TCPTTL)4, demonstrate exceptional efficiency. These catalysts facilitate the formation of cycloadducts with high yields and enantioselectivities, showcasing the potential of rhodium complexes in synthesizing enantiomerically pure compounds (Shimada et al., 2008).
In addition to cycloadditions, rhodium complexes are involved in catalytic enantioselective aminations of silyl enol ethers, demonstrating their versatility in organic synthesis. The use of dirhodium(II) tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinate], Rh2(S-TFPTTL)4, as a catalyst, provides high yields and enantioselectivities, offering a pathway for the asymmetric formal synthesis of complex molecules like (-)-metazocine (Anada et al., 2007).
Complex Formation and Ligand Interactions
The study of complexation behaviors between rhodium(II) compounds and various ligands helps elucidate the electronic structures and reactivity patterns of these metal centers. For example, research on the complexation of tetrakis(μ2‐N,N'‐diphenylformamidinato‐N,N')‐di‐rhodium(II) with different ligands revealed selective bonding behaviors, providing insights into the electronic and steric factors influencing complex stability and formation (Cmoch et al., 2014).
Material Science Applications
In material science, rhodium complexes serve as precursors for the chemical vapor deposition (CVD) of metallic films. The use of specific rhodium complexes allows for the deposition of smooth, crystalline rhodium films under mild conditions, contributing to advancements in electronic and catalytic material development (Doppelt et al., 1993).
Energy and Environmental Applications
Rhodium complexes are also explored for their roles in energy conversion and environmental remediation processes. The interaction of rhodium(II) porphyrin complexes with dioxygen, leading to the formation of superoxo, peroxo, and hydroperoxo complexes, illustrates the potential of rhodium-based catalysts in oxidative transformations and pollution control strategies (Cui & Wayland, 2006).
Mechanism of Action
Rhodium complexes have displayed a broad range of therapeutic activities including anticancer, antibacterial, antifungal, antiviral, and antiparasitic . Some rhodium complexes exhibit different mechanisms of action from those of other metallodrugs . There are different biological targets of rhodium complexes through which the complexes display their biological activities . For example, some rhodium complexes have shown anticancer properties due to their interaction with DNA .
Safety and Hazards
“Rhodium, tetrakis(mu-pentanoato)di-” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
properties
IUPAC Name |
pentanoate;rhodium(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H10O2.2Rh/c4*1-2-3-4-5(6)7;;/h4*2-4H2,1H3,(H,6,7);;/q;;;;2*+2/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOOLEHRQNSRGU-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].[Rh+2].[Rh+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O8Rh2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978356 | |
Record name | Rhodium(2+) pentanoate (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodium, tetrakis(mu-pentanoato)di- | |
CAS RN |
62728-88-5 | |
Record name | Rhodium, tetrakis(mu-pentanoato)di- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062728885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhodium(2+) pentanoate (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rhodium, tetrakis(mu-pentanoato)di- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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